2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-butyl substituent on the pyrimidine ring and a sulfanyl-linked acetamide group attached to a 4-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S2/c1-2-3-9-25-17(27)16-14(8-10-28-16)24-18(25)29-11-15(26)23-13-6-4-12(5-7-13)19(20,21)22/h4-8,10H,2-3,9,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBZQTSQEAFEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered interest for its potential biological activities, particularly as an inhibitor of the Src Homology 2 (SH2) phosphatase, SHP2. This compound belongs to a class of thienopyrimidine derivatives known for their diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C16H16F3N3OS
- Molecular Weight : 367.37 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves the inhibition of SHP2, a protein tyrosine phosphatase implicated in various signaling pathways that regulate cell growth and differentiation. Inhibition of SHP2 has been linked to anti-cancer effects, particularly in cancers harboring PTPN11 mutations, which are common in hematological malignancies and solid tumors.
Biological Activity Overview
Research has indicated that compounds similar to this thienopyrimidine derivative exhibit various biological activities:
-
Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cell lines.
- A study reported that related compounds demonstrated IC50 values ranging from 1.1 to 42.30 µM against various cancer cell lines such as MCF7 and HCT116 .
- Inhibition of Enzymatic Activity :
- Cholinesterase Inhibition :
Case Studies and Research Findings
Several studies have detailed the biological activity of thienopyrimidine derivatives:
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations :
Core Modifications: The target compound and ’s analog share the thieno[3,2-d]pyrimidine core, whereas ’s compound features a benzothieno-triazolo-pyrimidine scaffold, which may enhance rigidity and π-π stacking interactions .
Substituent Impact :
- R₁ (Pyrimidine) : The target’s 3-butyl group increases lipophilicity compared to the methyl group in ’s analog, likely affecting membrane permeability and metabolic stability .
- R₂ (Phenyl) : The trifluoromethyl (CF₃) group in the target compound is more electron-withdrawing than ’s trifluoromethoxy (OCF₃) group, which may enhance binding to hydrophobic pockets in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
